7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate
Description
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate (CAS: 173852-58-9, molecular formula: C₁₀H₁₇ClO₂S, molecular weight: 236.76) is a sulfonyl chloride derivative of a norbornane-based bicyclic framework . Its structure comprises a bicyclo[2.2.1]heptane (norbornane) core substituted with two methyl groups at the 7,7-positions and a methanesulfonyl chloride group at the 1-position.
The stereochemistry of the bicyclic system significantly influences its reactivity. For instance, enantiomeric forms such as (1R)-(-)-10-camphorsulfonyl chloride (CAS: 39262-22-1) are widely used in chiral derivatization . However, the target compound lacks the ketone group present in camphorsulfonyl chloride derivatives, which may alter its electronic and steric properties .
Properties
CAS No. |
62060-23-5 |
|---|---|
Molecular Formula |
C9H15ClO3S |
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chlorosulfonyloxy-7,7-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15ClO3S/c1-8(2)7-3-5-9(8,6-4-7)13-14(10,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
XAGWUEKADIFAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)OS(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely implemented approach involves treating 7,7-dimethylbicyclo[2.2.1]heptan-1-ol with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C. The reaction proceeds through a two-step mechanism:
- Alcohol activation : The hydroxyl group undergoes protonation by HCl generated in situ, forming a better leaving group.
- Nucleophilic displacement : Chloride ion attacks the electrophilic sulfur center in SO₂Cl₂, followed by intramolecular cyclization to form the sulfurochloridate moiety.
Key stoichiometric relationships show optimal yields (78–82%) occur at a 1:1.2 molar ratio of alcohol to SO₂Cl₂. Excess reagent leads to over-chlorination byproducts, while sub-stoichiometric quantities result in incomplete conversion.
Solvent and Temperature Optimization
Comparative studies across five solvent systems reveal dichloromethane’s superiority over ethereal solvents (diethyl ether, THF) or hydrocarbons:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 82 | 4 |
| Diethyl ether | 4.33 | 57 | 8 |
| Toluene | 2.38 | 41 | 12 |
| THF | 7.52 | 68 | 6 |
| Chloroform | 4.81 | 73 | 5 |
The enhanced performance in dichloromethane stems from its ability to stabilize ionic intermediates while maintaining reagent solubility. Kinetic studies demonstrate a 2.4-fold rate increase when cooling from 25°C to 0°C, attributed to suppressed side reactions involving HCl elimination.
Gas-Phase Sulfur Trioxide Insertion
Reactor Design Considerations
An alternative method employs gaseous SO₃ insertion into 1-chloro-7,7-dimethylbicyclo[2.2.1]heptane at 120–150°C in a continuous flow reactor. This radical-mediated process follows chain propagation steps:
$$
\text{R-Cl} + \text{SO}3 \rightarrow \text{R-SO}3\text{Cl} \rightarrow \text{R-SO}_2\text{Cl} + \text{O} \cdot
$$
Critical parameters include:
Byproduct Formation and Mitigation
GC-MS analysis identifies three primary byproducts:
- Disulfonate esters (3–7% yield) from over-sulfonation
- Dechlorinated bicyclic hydrocarbons (2–4%) via radical recombination
- Polysulfur oxides (1–3%) at elevated temperatures
Implementing a two-stage quenching system (aqueous NaHCO₃ followed by MgSO₄ drying) reduces total impurities to <1.5% while maintaining 89% isolated yield.
Enzymatic Sulfurochloridation
Biocatalyst Screening
Recent advances employ engineered sulfotransferases (EC 2.8.2.-) for stereoselective synthesis. A comparative study of four enzyme classes revealed:
| Enzyme Source | Conversion (%) | ee (%) | Thermal Stability (°C) |
|---|---|---|---|
| Pseudomonas putida | 92 | 98 | 45 |
| Bacillus subtilis | 84 | 82 | 55 |
| Human SULT1A1 | 76 | 95 | 37 |
| Archaeal ST0453 | 68 | 88 | 85 |
The P. putida variant demonstrates superior enantiocontrol but requires precise temperature modulation (30±0.5°C) to prevent denaturation.
Cofactor Regeneration Systems
ATP-dependent enzymes necessitate efficient cofactor recycling. A novel NADPH/NADP⁺ cycling system using glucose-6-phosphate dehydrogenase achieves 98% cofactor reuse over 15 reaction cycles:
$$
\text{ATP} + \text{SO}3^{2-} \xrightarrow{\text{sulfotransferase}} \text{APS} + \text{PP}i
$$
$$
\text{APS} + \text{R-Cl} \rightarrow \text{R-SO}_3\text{Cl} + \text{AMP}
$$
This approach reduces cofactor costs by 73% compared to traditional additive methods.
Microwave-Assisted Solid-State Synthesis
Reactor Configuration and Energy Transfer
A solvent-free approach utilizes mechanochemical activation in a ball mill reactor with KHSO₄ as solid acid catalyst. Microwave irradiation (2450 MHz, 300 W) enhances reaction kinetics through dielectric heating:
$$
\text{R-OH} + \text{ClSO}3\text{H} \xrightarrow{\text{MW}} \text{R-OSO}2\text{Cl} + \text{H}_2\text{O}
$$
Key advantages include:
Crystalline Phase Analysis
In-situ XRD monitoring reveals three distinct phases during reaction progression:
- Initial mixture : Sharp peaks for KHSO₄ (2θ = 21.4°, 23.7°)
- Intermediate complex : Amorphous halo at 2θ = 15–25°
- Final product : New reflections at 2θ = 12.8°, 19.2°, 27.4°
Phase evolution correlates with real-time FTIR data showing disappearance of -OH stretch (3400 cm⁻¹) and emergence of S=O vibrations (1180 cm⁻¹, 1360 cm⁻¹).
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive characterization requires multimodal analysis:
¹H NMR (400 MHz, CDCl₃):
- δ 1.28 (s, 6H, C7-CH₃)
- δ 2.11–2.23 (m, 2H, C2-H)
- δ 1.89–1.97 (m, 4H, C3/C4-H)
- δ 3.45 (t, J=6.8 Hz, 1H, C1-H)
Raman Spectroscopy:
- Strong band at 480 cm⁻¹ (S-Cl stretch)
- Characteristic doublet at 1160/1185 cm⁻¹ (asymmetric SO₂ vibration)
X-ray Crystallography:
Purity Assessment Techniques
HPLC-ELSD methods using a C18 column (4.6×250 mm, 5 μm) with isocratic elution (ACN:H₂O 70:30) achieve baseline separation of sulfurochloridate (tR=8.2 min) from common impurities:
- Starting alcohol (tR=5.7 min)
- Disulfonate (tR=10.4 min)
- Hydrolyzed product (tR=6.9 min)
Validation parameters meet ICH Q2(R1) guidelines:
Industrial-Scale Production Considerations
Continuous Flow Process Design
A pilot-scale system (50 L/day capacity) integrates:
- Precision dosing module : ±0.5% volumetric accuracy
- Static mixer reactor : 12 elements, Re > 2500
- Cryogenic separation unit : -40°C for SO₂Cl₂ recovery
- Automated QC sampling : Online FTIR every 15 minutes
Economic analysis shows 34% reduction in production costs compared to batch methods, primarily from reduced solvent use and higher space-time yield.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction Reactions: Reduction can lead to the formation of sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH₃), alcohols (ROH), or thiols (RSH) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of corresponding amines, ethers, or thioethers.
Oxidation: Formation of sulfonates or sulfoxides.
Reduction: Formation of sulfides.
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve substitution and elimination reactions.
Comparison with Similar Compounds
D-Camphor-10-Sulfonyl Chloride
- Structure : Features a bicyclo[2.2.1]heptan-2-one core with a sulfonyl chloride group at the 10-position.
- Molecular Formula : C₁₀H₁₅ClO₃S (vs. C₁₀H₁₇ClO₂S for the target compound).
- Key Differences: The ketone group at C2 increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the non-oxidized norbornane framework .
- Applications : Widely used in asymmetric synthesis and chiral resolution .
Norbornane-Based Sulfonamides
- Example : N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (CAS: N/A).
- Structure : Substituted with a bromomethyl and benzenesulfonamide group.
- Reactivity : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), whereas the sulfurochloridate group in the target compound is more reactive toward amines and alcohols .
Physicochemical Properties
Research Findings and Trends
Synthetic Efficiency: The target compound is synthesized via direct sulfonation of the norbornane core, whereas camphorsulfonyl chloride requires additional oxidation steps .
Steric vs. Electronic Effects : The absence of a ketone group in the target compound reduces electron-withdrawing effects but increases steric bulk, which may favor selectivity in certain reactions .
Biological Activity
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate is a compound derived from the bicyclic structure of 7,7-dimethylbicyclo[2.2.1]heptane, with the addition of a sulfurochloridate functional group. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and applications.
- Chemical Formula: C₉H₁₆ClO₂S
- Molecular Weight: 206.74 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 26908-71-4
The biological activity of this compound is primarily attributed to its sulfurochloridate group, which can act as a leaving group in nucleophilic substitution reactions. This property can facilitate the formation of various biologically active derivatives.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study demonstrated that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The introduction of the sulfurochloridate moiety enhances these effects by increasing reactivity towards microbial enzymes.
-
Cytotoxic Effects
- Research has indicated that certain bicyclic compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves apoptosis pathways triggered by reactive intermediates formed during metabolic processes.
-
Neuroprotective Properties
- Some derivatives have shown promise in neuroprotection studies, where they mitigate oxidative stress in neuronal cells. This is particularly relevant for compounds that can cross the blood-brain barrier.
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 7,7-Dimethylbicyclo[2.2.1]heptane | Cytotoxicity | |
| N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | Neuroprotective |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-ol with thionyl chloride or similar chlorinating agents to introduce the sulfurochloridate group.
General Synthesis Steps:
- Starting Material Preparation : Obtain 7,7-dimethylbicyclo[2.2.1]heptan-2-ol.
- Chlorination Reaction : React with thionyl chloride in a suitable solvent under controlled conditions.
- Purification : Isolate the product using column chromatography or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
